molecular formula C4H3BrClN3 B1273702 4-Amino-5-bromo-2-chloropyrimidine CAS No. 205672-25-9

4-Amino-5-bromo-2-chloropyrimidine

Cat. No. B1273702
Key on ui cas rn: 205672-25-9
M. Wt: 208.44 g/mol
InChI Key: QOWALNIZDHZTSM-UHFFFAOYSA-N
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Patent
US07968557B2

Procedure details

A solution of 5-bromo-2,4-dichloropyrimidine (25g, 110 mmol) in 200 mL THF is treated with 47 mL of ammonia (330 mmol, 7.0M solution in methanol). After stirring for 15 hours the solution is concentrated under reduced pressure and purified by short-filtration (SiO2, Hexanes: Ethyl acetate/1:1) to yield 21g (92%) of 1 as a white solid.
Quantity
110 mmol
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Yield
92%
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[NH3:10]>C1COCC1>[Br:1][C:2]1[C:3]([NH2:10])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
110 mmol
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
47 mL
Type
reactant
Smiles
N
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 hours the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
purified by short-filtration (SiO2, Hexanes: Ethyl acetate/1:1)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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